N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Overview
Description
“N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C16H26BNO3 . It is a solid substance with a white color .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to an ethanamine group that is substituted with two methyl groups. Additionally, it contains a boron atom within a dioxaborolane ring, which is tetrasubstituted with four methyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 291.19 g/mol . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Studies demonstrate various methods for synthesizing compounds similar to N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine. These methods often involve nucleophilic substitution reactions and are confirmed using spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry (Liao et al., 2022); (Yang et al., 2021).
Density Functional Theory (DFT) Studies
DFT is employed to calculate the molecular structure of related compounds, providing insights into their molecular conformations and characteristics (Yang et al., 2021).
Applications in Metal Complex Formation
Metal Complexes
Compounds structurally similar to N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine have been used to form metal complexes. These complexes are studied using X-ray crystallography, revealing their coordination to metal ions and providing insights into their potential applications in catalysis or material science (Cubanski et al., 2013).
Catalytic Applications
Some derivatives are used as pre-catalysts in polymerization processes, such as the ring-opening polymerization of rac-lactide. These studies contribute to the development of new materials with specific properties (Cho et al., 2019).
Structural and Conformational Analysis
Crystallographic Analysis
X-ray diffraction is frequently utilized to determine the crystal structure of these compounds. This analysis helps understand the molecular geometry and conformation, which are crucial for their potential applications (Wu et al., 2021).
Molecular Electrostatic Potential
DFT studies often include the investigation of molecular electrostatic potential and frontier molecular orbitals, providing deeper insights into the physicochemical properties of these compounds (Huang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BN3O2/c1-12(2)13(3,4)19-14(18-12)11-9-15-17(10-11)8-7-16(5)6/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOQBZWWJPKONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727767 | |
Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine | |
CAS RN |
877149-80-9 | |
Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.